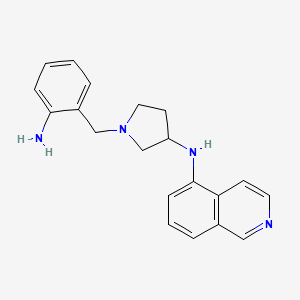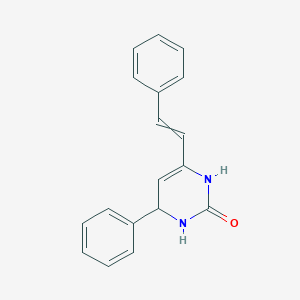
4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one is a compound that belongs to the class of dihydropyrimidinones
Métodos De Preparación
The synthesis of 4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, and the product is obtained after purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
4-Phenyl-6-(2-phenylethenyl)-3,4-dihydropyrimidin-2(1H)-one can be compared with other similar compounds, such as:
Dihydropyrimidinones: These compounds share a similar core structure and exhibit similar biological activities.
Phenyl-substituted pyrimidinones: These compounds have phenyl groups attached to the pyrimidinone core, influencing their chemical and biological properties.
Phenylethenyl-substituted compounds: These compounds contain phenylethenyl groups, which can affect their reactivity and interactions with biological targets.
Propiedades
Número CAS |
867364-11-2 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-phenyl-6-(2-phenylethenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C18H16N2O/c21-18-19-16(12-11-14-7-3-1-4-8-14)13-17(20-18)15-9-5-2-6-10-15/h1-13,17H,(H2,19,20,21) |
Clave InChI |
RVIHIIZRJIPEDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(NC(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


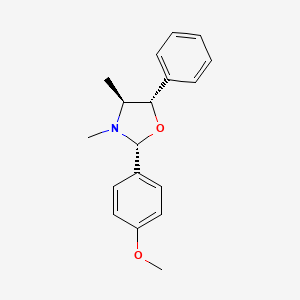
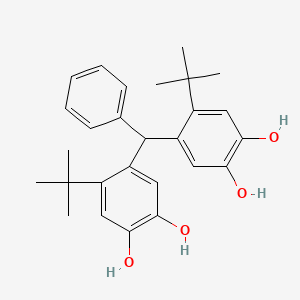
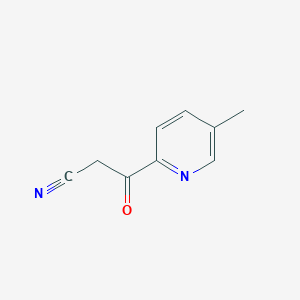
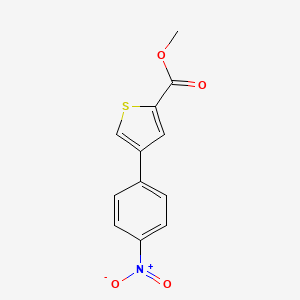
silane](/img/structure/B12537380.png)
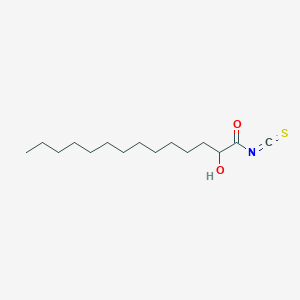
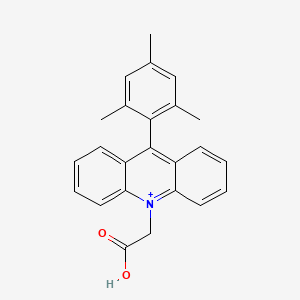
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)
![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
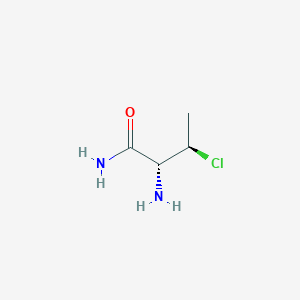
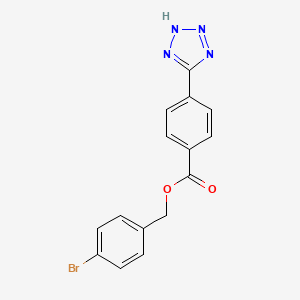
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
